
8,13-Dimethylicosanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,13-Dimethylicosanedioic acid is a chemical compound that belongs to the class of dicarboxylic acids. These compounds are characterized by the presence of two carboxyl functional groups (-COOH) attached to a hydrocarbon chain. The unique structure of this compound, with methyl groups at the 8th and 13th positions, makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-Dimethylicosanedioic acid typically involves multi-step organic reactions. One common method is the oxidation of corresponding hydrocarbons or alcohols using strong oxidizing agents. For instance, the oxidation of 8,13-dimethylicosane can be achieved using potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the oxidation reactions. Additionally, microwave-assisted synthesis has been explored as a greener alternative, reducing reaction times and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
8,13-Dimethylicosanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The hydrogen atoms in the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
8,13-Dimethylicosanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8,13-Dimethylicosanedioic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methyl groups may interact with hydrophobic regions of proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Adipic Acid: Another dicarboxylic acid with a shorter hydrocarbon chain.
Sebacic Acid: Similar structure but with different positioning of methyl groups.
Azelaic Acid: Known for its use in skincare products.
Uniqueness
8,13-Dimethylicosanedioic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
78352-84-8 |
|---|---|
Fórmula molecular |
C22H42O4 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
8,13-dimethylicosanedioic acid |
InChI |
InChI=1S/C22H42O4/c1-19(13-7-3-5-9-17-21(23)24)15-11-12-16-20(2)14-8-4-6-10-18-22(25)26/h19-20H,3-18H2,1-2H3,(H,23,24)(H,25,26) |
Clave InChI |
IQWKYRKBHFUUKH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCC(=O)O)CCCCC(C)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


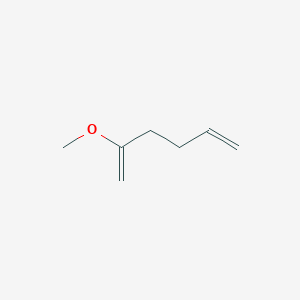
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)

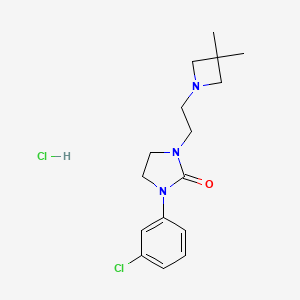
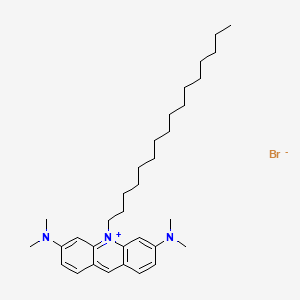

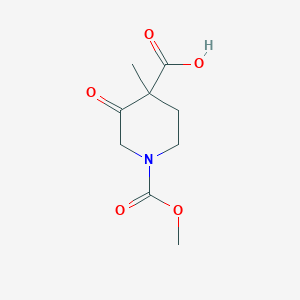
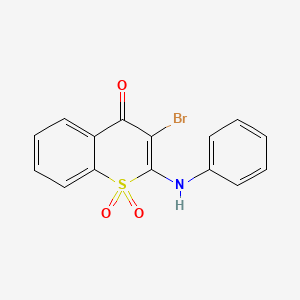
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
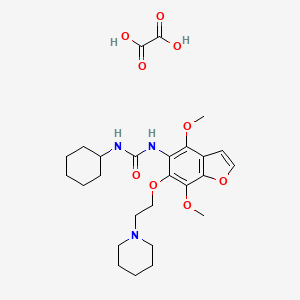

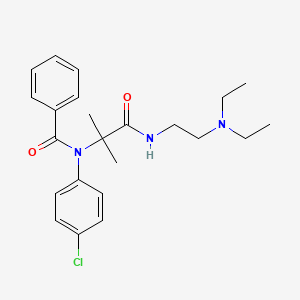
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)
